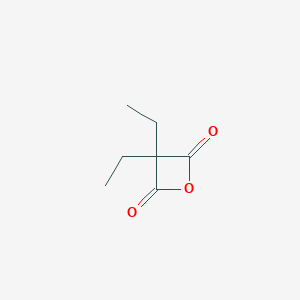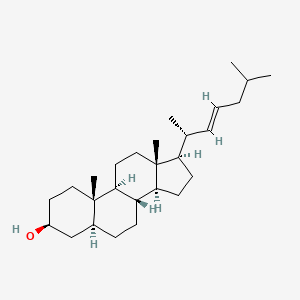![molecular formula C9H5N3O2 B14621410 [1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one CAS No. 59851-77-3](/img/structure/B14621410.png)
[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an oxazole ring fused to a naphthyridine system, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired heterocyclic system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazolone derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted oxazolo-naphthyridine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of [1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,3]Oxazolo[4,5-b]pyridine-2-thione: Similar in structure but contains a sulfur atom.
[1,3]Oxazolo[4,5-d]pyrimidine: Contains a pyrimidine ring instead of a naphthyridine ring.
Uniqueness
[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one is unique due to its specific ring fusion and the presence of both oxazole and naphthyridine systems. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
59851-77-3 |
|---|---|
Formule moléculaire |
C9H5N3O2 |
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
3H-[1,3]oxazolo[4,5-c][1,6]naphthyridin-2-one |
InChI |
InChI=1S/C9H5N3O2/c13-9-12-7-4-11-6-1-2-10-3-5(6)8(7)14-9/h1-4H,(H,12,13) |
Clé InChI |
AZUMLDCKNIOCRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C3C(=CN=C21)NC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
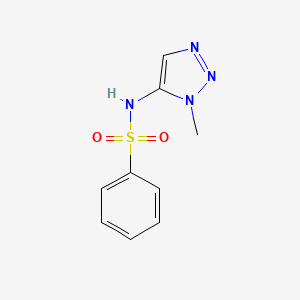
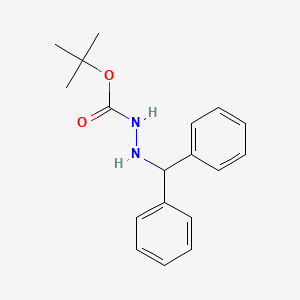


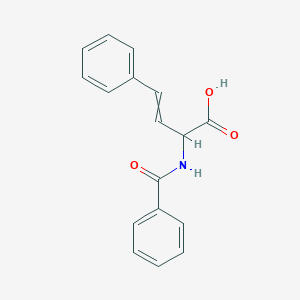
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
